This compound is classified under isoquinoline derivatives and is associated with pharmacological activities. It is particularly noted for its role as an impurity in dextromethorphan formulations and has been studied for its potential applications in pain management and cough suppression.
The synthesis of 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride primarily involves the Bischler-Napieralski cyclization method. This method entails the following key steps:
The synthesis parameters include controlling temperature and pH during the reaction to optimize yield and purity. For example, the reaction mixture is typically maintained at a temperature between 45-55°C for cyclization and then cooled gradually for crystallization .
The molecular structure of 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride features a bicyclic system characteristic of isoquinolines. The key structural components include:
The compound's stereochemistry plays a crucial role in its pharmacological profile; thus, both (S) and (R) enantiomers have been studied for their distinct biological activities .
The chemical reactions involving 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride include:
The mechanism of action for 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride is primarily linked to its interaction with opioid receptors in the central nervous system. Similar compounds have been shown to act as agonists or antagonists at these receptors:
Research indicates that the specific binding affinity and efficacy may vary between enantiomers .
The physical and chemical properties of 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride include:
These properties are crucial for formulation development in pharmaceutical applications .
The applications of 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride are diverse:
Isoquinoline alkaloids exhibit unparalleled structural and functional diversity, enabling multifaceted interactions with central nervous system (CNS) targets. Their partially saturated variants, such as tetrahydroisoquinolines (THIQs), demonstrate enhanced blood-brain barrier (BBB) permeability due to reduced planarity and optimized lipophilicity [1]. Key neuropharmacological advantages include:
Table 1: Neuropharmacological Profiles of Select Isoquinoline Alkaloids
Compound | Biological Activity | Mechanism of Action | Structural Feature |
---|---|---|---|
(S)-Reticuline | D2 receptor antagonism (IC₅₀ = 2.04 μM) | Dopaminergic signaling modulation | 1-Benzyl substitution |
Berberine | Neuroprotective antioxidant | Nrf2 pathway activation | Dimeric quaternary alkaloid |
Sinomenine | Anti-neuroinflammatory | NF-κB inhibition in microglia | Morphinan skeleton |
Target Compound | Under investigation | Putative NMDA/GABA modulation | 1-(4-Methoxy-benzyl)-THIQ |
These attributes underscore why isoquinoline scaffolds remain focal points for CNS drug discovery.
The 4-methoxy-benzyl (4-Anisyl) group at C-1 was strategically chosen to enhance the compound’s pharmacodynamic and pharmacokinetic profile. Key motivations include:
Table 2: Synthetic Routes to Key Enantiomers
Enantiomer | CAS Number | Synthetic Approach | Chiral Resolution Method | Yield |
---|---|---|---|---|
(R)-Isomer | 30356-08-2 | N-Alkylation of 1,2,3,4,5,6,7,8-octahydroisoquinoline | Diastereomeric salt crystallization | 32% |
(S)-Isomer | 51072-36-7 | Catalytic asymmetric hydrogenation | Chiral Pd-catalysis | 41% |
Structure-activity relationship (SAR) studies suggest that para-substituted methoxy groups maximize receptor affinity while ortho- or meta-substitutions induce steric clashes. The 4-methoxy-benzyl variant’s potency in seizure models (e.g., PTZ-induced epilepsy) further validates this design [1].
Despite promising attributes, critical gaps impede the compound’s development:
Addressing these gaps requires integrated methodologies: machine learning-based SAR (e.g., Random Forest/XGBoost models) to prioritize derivatives, and in silico target prediction to guide MoA studies [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7